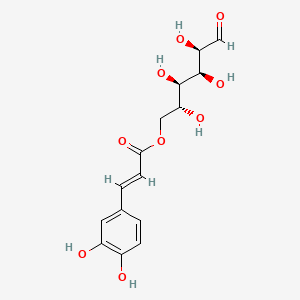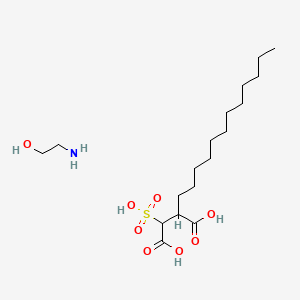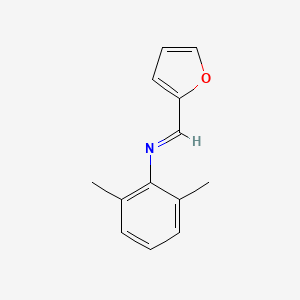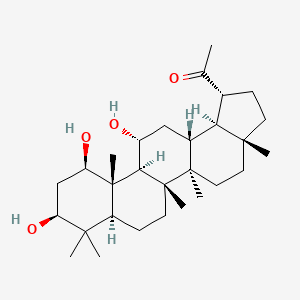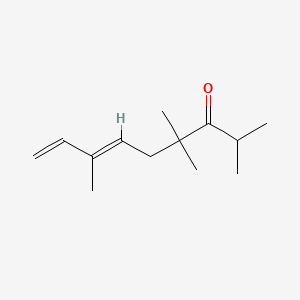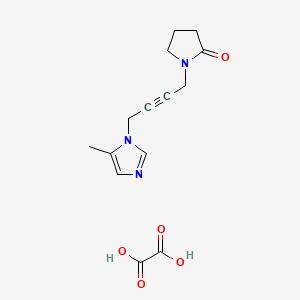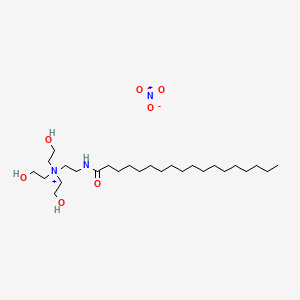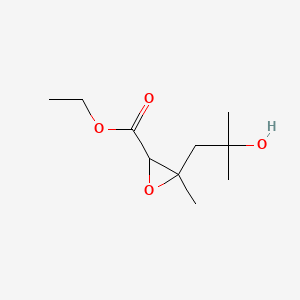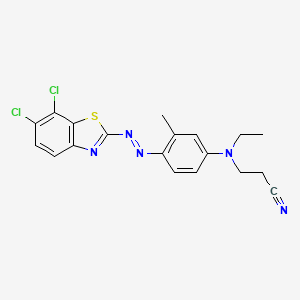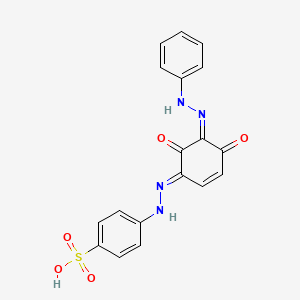
4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid is an organic compound known for its vibrant color properties, making it a significant component in the dye industry. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. The compound’s structure allows it to absorb visible light, resulting in its intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid typically involves a multi-step process:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative, such as 2,4-dihydroxybenzene, under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation using sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
化学反応の分析
Types of Reactions
4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The azo groups (-N=N-) play a crucial role in this process by allowing electron delocalization across the aromatic rings, which stabilizes the compound and enhances its color properties. In biological applications, the compound can interact with cellular components through hydrogen bonding and hydrophobic interactions, facilitating its use in staining and imaging techniques.
類似化合物との比較
Similar Compounds
- 4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)naphthalene-2,7-disulfonic acid
- 2-Naphthalenol, 1-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-
Uniqueness
4-((2,4-Dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its sulfonic acid group enhances its solubility in water, making it particularly useful in aqueous applications. Additionally, the presence of two azo groups linked to different aromatic rings provides a broader range of color properties compared to similar compounds with only one azo group.
特性
CAS番号 |
94159-11-2 |
|---|---|
分子式 |
C18H14N4O5S |
分子量 |
398.4 g/mol |
IUPAC名 |
4-[(2E)-2-[(5Z)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonic acid |
InChI |
InChI=1S/C18H14N4O5S/c23-16-11-10-15(18(24)17(16)22-20-12-4-2-1-3-5-12)21-19-13-6-8-14(9-7-13)28(25,26)27/h1-11,19-20H,(H,25,26,27)/b21-15+,22-17- |
InChIキー |
ZXHGYODRRIYZMN-JMGJLQEMSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/N=C\2/C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)O)/C2=O |
正規SMILES |
C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


